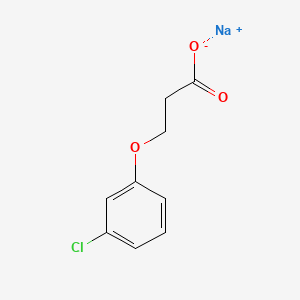

Sodium 3-(3-chlorophenoxy)propionate

Description

Historical Context of Phenoxyalkanoic Acid Compounds in Chemical Sciences

The study of phenoxyalkanoic acid compounds has a rich history rooted in the foundational principles of organic synthesis. The first preparation of the parent compound, phenoxyacetic acid, was reported in 1880. wikipedia.org This was achieved through the reaction of sodium phenolate (B1203915) and sodium chloroacetate (B1199739) in an aqueous solution, establishing a fundamental synthetic route for this class of molecules. wikipedia.org

The scientific and commercial significance of these compounds surged dramatically in the mid-20th century. Following World War II, the development of phenoxyacetic acid derivatives as selective herbicides transformed agricultural practices. researchgate.net Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), introduced in the 1940s, were found to mimic the natural plant growth hormone indole-3-acetic acid (IAA). researchgate.netwikipedia.org This mimicry leads to uncontrolled growth and subsequent death in broad-leaf plants, allowing for selective weed control in monocot crops like cereals and corn. wikipedia.org By the mid-1950s, these phenoxy herbicides were in widespread use. wikipedia.org This era marked a pivotal point, shifting the research focus from simple synthesis to understanding the structure-activity relationships, mechanisms of action, and environmental behavior of these economically important chemicals. nih.govnih.gov

| Key Historical Milestone | Year/Era | Significance |

| First Synthesis of Phenoxyacetic Acid | 1880 | Established the foundational synthetic pathway for the phenoxyalkanoic acid class. wikipedia.org |

| Discovery of Herbicidal Properties | 1940s | Researchers discovered that derivatives like 2,4-D act as synthetic auxins for selective weed control. researchgate.netwikipedia.org |

| Widespread Agricultural Use | Mid-1950s | Phenoxy herbicides became essential tools in modern agriculture for managing broad-leaf weeds. wikipedia.org |

| Development of Chiral Derivatives | Post-1950s | Introduction of compounds like Mecoprop and Dichlorprop, which have a chiral center, leading to research into the stereospecificity of their biological activity. wikipedia.org |

Significance of Investigating Sodium 3-(3-chlorophenoxy)propionate within Contemporary Chemical Research

Sodium 3-(3-chlorophenoxy)propionate is the sodium salt of 3-(3-chlorophenoxy)propionic acid, often referred to as Cloprop. ontosight.airesearchgate.net Its significance in modern research stems from its specific applications and its role as a representative molecule for studying the properties of substituted phenoxyalkanoic acids.

Primarily, the compound is recognized for its utility in agriculture as a plant growth regulator. ontosight.aiontosight.ai It is used to thin fruit blossoms and control vegetative growth in various crops, such as pineapples, peaches, and plums, which enhances fruit quality and yield. researchgate.net This specific biological activity makes it a valuable tool for investigating plant physiological processes at a molecular level. researchgate.net

From a chemical synthesis perspective, Sodium 3-(3-chlorophenoxy)propionate serves as a useful intermediate. ontosight.ai Its structure can be modified to create a library of related derivatives, allowing researchers to explore how changes in the molecular structure affect biological activity. mdpi.comjetir.org The sodium salt form is particularly useful as it typically enhances water solubility compared to its parent acid, which is a critical property for both biological studies and practical applications. ontosight.ai

Table 1: Chemical Properties of Sodium 3-(3-chlorophenoxy)propionate

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈ClNaO₃ ontosight.ai |

| Molecular Weight | 222.60 g/mol |

| Appearance | White crystalline powder ontosight.ai |

| Parent Acid | 3-(3-chlorophenoxy)propionic acid ontosight.ai |

| Key Functional Groups | Phenoxy, Propionate (B1217596), Chlorine, Sodium Salt |

Current Gaps and Emerging Avenues in the Fundamental Research of the Compound

Despite its established use, several gaps exist in the fundamental understanding of Sodium 3-(3-chlorophenoxy)propionate, presenting opportunities for future research.

Current Research Gaps:

Detailed Mechanistic Insights: While its function as an auxin mimic is generally accepted, the precise molecular interactions with plant hormone receptors and the subsequent downstream signaling pathways are not fully elucidated for this specific compound.

Environmental Fate and Transformation: Comprehensive studies on the biodegradation and photodegradation pathways of Sodium 3-(3-chlorophenoxy)propionate are limited. Understanding the formation of potential metabolites and their persistence in soil and aquatic systems is a critical area for further investigation.

Structure-Function Correlation: There is a need for more systematic studies correlating the specific 3-chloro substitution pattern with its biological activity and environmental stability compared to other isomers and related phenoxypropionate compounds.

Emerging Research Avenues:

Synthesis of Novel Bioactive Molecules: The compound's core structure can be used as a scaffold for synthesizing new derivatives. Research could focus on creating novel compounds with enhanced selectivity, different biological targets, or even applications in medicinal chemistry, building on the broad bioactivity of the phenoxyacetic acid class. nih.govjetir.orgresearchgate.net

Development of Controlled-Release Formulations: Investigating new formulation technologies, such as encapsulation in biodegradable polymers, could lead to more efficient and environmentally benign applications in agriculture.

Biocatalysis and Bioremediation: Exploring the potential of microbial enzymes to either synthesize or degrade Sodium 3-(3-chlorophenoxy)propionate could open avenues for green chemistry approaches and effective environmental remediation strategies. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

84681-93-6 |

|---|---|

Molecular Formula |

C9H8ClNaO3 |

Molecular Weight |

222.60 g/mol |

IUPAC Name |

sodium;3-(3-chlorophenoxy)propanoate |

InChI |

InChI=1S/C9H9ClO3.Na/c10-7-2-1-3-8(6-7)13-5-4-9(11)12;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1 |

InChI Key |

BFZYCNGAQXXVRF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium 3 3 Chlorophenoxy Propionate

Established Synthetic Routes for the Compound and Related Phenoxypropionates

The most common and well-established method for synthesizing 3-(3-chlorophenoxy)propionic acid, the precursor to its sodium salt, is the Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.org

Precursor Chemistry and Reaction Conditions

The synthesis of 3-(3-chlorophenoxy)propionic acid via the Williamson ether synthesis typically involves the reaction of 3-chlorophenol (B135607) with a 3-halopropionic acid or its ester, in the presence of a base. nih.gov The primary precursors are:

3-chlorophenol: This provides the chlorophenoxy moiety of the target molecule.

3-halopropionic acid (e.g., 3-chloropropionic acid or 3-bromopropionic acid) or its corresponding ester: This serves as the alkylating agent, providing the propionate (B1217596) backbone.

A base: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the 3-chlorophenol, forming the more nucleophilic sodium or potassium 3-chlorophenoxide. nih.govsciencedaily.com

The reaction is typically carried out in a suitable solvent, and the resulting 3-(3-chlorophenoxy)propionic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium bicarbonate, to yield Sodium 3-(3-chlorophenoxy)propionate.

The general reaction scheme is as follows:

Formation of the phenoxide: 3-Cl-C₆H₄OH + NaOH → 3-Cl-C₆H₄ONa + H₂O

Nucleophilic substitution (Williamson ether synthesis): 3-Cl-C₆H₄ONa + ClCH₂CH₂COOH + NaOH → 3-Cl-C₆H₄OCH₂CH₂COONa + NaCl + H₂O

Acidification (to isolate the acid, if necessary): 3-Cl-C₆H₄OCH₂CH₂COONa + HCl → 3-Cl-C₆H₄OCH₂CH₂COOH + NaCl

Formation of the final sodium salt: 3-Cl-C₆H₄OCH₂CH₂COOH + NaOH → 3-Cl-C₆H₄OCH₂CH₂COONa + H₂O

Optimization of Synthesis Parameters (e.g., reagent ratios, solvent selection, pH control)

The efficiency and yield of the synthesis of 3-(3-chlorophenoxy)propionic acid are highly dependent on the optimization of several key parameters.

Reagent Ratios: The stoichiometry of the reactants plays a crucial role. An excess of the alkylating agent can lead to the formation of byproducts, while an excess of the base can promote side reactions. The optimal molar ratio of 3-chlorophenol to 3-halopropionic acid is often near stoichiometric, though slight excesses of the alkylating agent and base may be used to drive the reaction to completion.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often favored as they can solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide anion. wikipedia.org However, for industrial applications and greener synthesis, water is often used as a solvent. francis-press.com

pH Control: Maintaining the appropriate pH is critical, particularly during the formation of the phenoxide and the final product. The initial reaction is carried out under basic conditions to ensure the deprotonation of 3-chlorophenol. During the workup, the pH is adjusted to acidic to precipitate the 3-(3-chlorophenoxy)propionic acid, which can then be isolated. Careful control of pH during neutralization to form the sodium salt is necessary to ensure complete conversion without introducing impurities.

Below is an illustrative data table showcasing the impact of different parameters on the synthesis of a phenoxypropionate.

| Molar Ratio (Phenol:Alkylating Agent:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1:1:2 | Water | 80 | 6 | 75 |

| 1:1.1:2.2 | DMF | 70 | 4 | 85 |

| 1:1:2 | Ethanol | 78 (reflux) | 8 | 68 |

| 1:1.2:2.5 | DMSO | 90 | 3 | 92 |

Note: This table is illustrative and compiled from general knowledge of Williamson ether synthesis for phenoxypropionates. Actual yields for Sodium 3-(3-chlorophenoxy)propionate may vary.

Purification Strategies and Analytical Characterization During Synthesis

Purification Strategies: After the reaction, the crude 3-(3-chlorophenoxy)propionic acid is typically purified before conversion to its sodium salt. A common and effective method for purification is recrystallization . reddit.com The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. Hot water is often a suitable solvent for the recrystallization of phenoxypropionic acids. reddit.com The percent recovery from recrystallization can vary depending on the initial purity and the solvent used, with typical recoveries being in the range of 50-70%. reddit.com

Following purification of the acid, the sodium salt is formed by reacting with a stoichiometric amount of a sodium base, and the final product can be isolated by evaporation of the solvent or by precipitation.

Analytical Characterization: Throughout the synthesis and for the final product, various analytical techniques are employed to monitor the reaction progress and confirm the identity and purity of the compounds.

Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction by comparing the spots of the reaction mixture with those of the starting materials. edubirdie.com

Melting Point: The melting point of the purified 3-(3-chlorophenoxy)propionic acid is a good indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for 3-(3-chlorophenoxy)propionic acid would include those for the C-O-C ether linkage, the C=O of the carboxylic acid, and the O-H of the carboxylic acid. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, confirming the connectivity of atoms and the successful formation of the desired product. chemicalbook.comnih.gov

| Analytical Technique | Key Observations for 3-(3-chlorophenoxy)propionic acid |

| ¹H NMR | Signals corresponding to the aromatic protons, the protons on the propionic acid chain (OCH₂ and CH₂COOH), and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbons of the aromatic ring, the carbons of the propionic acid chain, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorptions for O-H stretch (broad), C=O stretch (carboxylic acid), C-O-C stretch (ether), and C-Cl stretch. |

Novel Approaches in the Synthesis of the Compound and its Analogs

Recent research has focused on developing more sustainable and efficient methods for the synthesis of phenoxypropionates and their analogs, incorporating principles of green chemistry and advanced catalytic systems.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org In the context of synthesizing Sodium 3-(3-chlorophenoxy)propionate, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing traditional organic solvents like DMF and DMSO with more environmentally friendly alternatives such as water or bio-derived solvents. mdpi.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, minimizing waste. sciencedaily.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. The Williamson ether synthesis generally has good atom economy, but improvements can be made by optimizing reaction conditions to minimize byproduct formation.

Catalytic Systems and Stereoselective Synthesis

Catalytic Systems: The use of catalysts can significantly enhance the Williamson ether synthesis.

Phase-Transfer Catalysis (PTC): PTC is particularly useful in reactions where the reactants are in different phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent is located, thereby accelerating the reaction. crdeepjournal.org This can lead to higher yields, shorter reaction times, and milder reaction conditions.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Tetrabutylammonium bromide | Toluene/Water, 90°C, 5h | 88 | Illustrative |

| Aliquat 336 | Dichloromethane/Water, RT, 12h | 92 | Illustrative |

| None | Water, 100°C, 8h | 70 | Illustrative |

Note: This table is illustrative and based on general principles of phase-transfer catalysis in Williamson ether synthesis.

Stereoselective Synthesis: Many phenoxypropionate herbicides exhibit stereoisomerism, with one enantiomer often being significantly more biologically active than the other. proquest.com This has driven the development of stereoselective synthetic methods to produce enantiomerically pure compounds.

Chiral Auxiliaries: One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolution: Biocatalysis, using enzymes such as lipases, can be employed for the kinetic resolution of racemic mixtures of phenoxypropionic acids or their esters. proquest.comnih.govmdpi.com The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the two. For example, a lipase (B570770) can selectively hydrolyze one enantiomer of a phenoxypropionate ester, leaving the other enantiomer unreacted. nih.gov

Derivatization for Academic Exploration

The chemical structure of Sodium 3-(3-chlorophenoxy)propionate offers several sites for modification, making it a subject of academic exploration for the development of new compounds with potentially enhanced or novel properties. These explorations include the synthesis of analogs and homologs, the preparation of isotopically labeled variants to study reaction mechanisms, and intercalation into advanced materials for controlled release systems.

Synthesis of Structurally Modified Analogs and Homologs

The synthesis of analogs and homologs of phenoxypropionic acid derivatives, including compounds structurally related to 3-(3-chlorophenoxy)propionic acid, is a significant area of research, primarily driven by the quest for new herbicides with improved efficacy and selectivity. jst.go.jptandfonline.comoup.comjocpr.commdpi.com These synthetic efforts often focus on modifying three key parts of the molecule: the aromatic ring, the phenoxy linkage, and the propionate side chain.

Modification of the Aromatic Ring: Researchers have synthesized a variety of analogs by introducing different substituents on the phenyl ring. The nature and position of these substituents can dramatically affect the herbicidal activity of the compounds. For instance, studies on related phenoxypropionic acid derivatives have explored the replacement of the chlorine atom with other functional groups or the introduction of additional substituents to alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target enzymes in plants. jst.go.jptandfonline.com

Modification of the Phenoxy Moiety: Another approach involves replacing the phenoxy group with other heterocyclic rings. For example, imidazo[1,2-a]pyridine (B132010) and quinazolin-4(3H)-one moieties have been incorporated in place of the phenyl group in related aryloxyphenoxypropionate herbicides. tandfonline.commdpi.com These modifications aim to create novel chemical structures that may exhibit different biological activities or improved properties such as enhanced selectivity for certain weed species.

The following table summarizes a selection of structurally modified analogs of phenoxypropionic acids and the focus of their synthesis.

| Base Structure | Modification | Purpose of Synthesis |

| Phenoxypropionic acid | Introduction of an imidazo[1,2-a]pyridine moiety | To investigate the effect of heterocyclic rings on herbicidal activity. jst.go.jptandfonline.comoup.com |

| 2-(4-aryloxyphenoxy)propionic acid | Synthesis of propionamide (B166681) derivatives | To explore new herbicides based on the structure of metamifop. jocpr.com |

| Phenoxypropionate | Hybridization with a quinazolinone moiety containing a diester | To develop novel aryloxyphenoxypropionate herbicides with improved activity and crop safety. mdpi.com |

These synthetic explorations contribute to a deeper understanding of the structure-activity relationships within the phenoxypropionic acid class of compounds and pave the way for the development of new active ingredients for various applications.

Preparation of Isotopic Variants for Mechanistic Studies

The use of isotopically labeled compounds is a powerful tool in mechanistic studies to trace the metabolic fate of molecules and to elucidate reaction pathways. nih.govresearchgate.net In the context of Sodium 3-(3-chlorophenoxy)propionate, the preparation of isotopic variants would be invaluable for understanding its mode of action as a herbicide and its environmental degradation pathways.

While specific studies detailing the synthesis of isotopic variants of Sodium 3-(3-chlorophenoxy)propionate are not extensively documented in publicly available literature, the general principles of isotopic labeling can be applied. Common isotopes used in such studies include Carbon-13 (¹³C), Carbon-14 (¹⁴C), Deuterium (B1214612) (²H or D), and Oxygen-18 (¹⁸O). researchgate.net

Potential Labeling Strategies and Their Applications:

¹³C or ¹⁴C Labeling: Incorporating ¹³C or the radioactive isotope ¹⁴C into the aromatic ring or the propionate side chain would allow researchers to track the molecule's uptake, translocation, and metabolism within a plant. By analyzing the distribution of the isotope in different plant tissues and identifying labeled metabolites, the biochemical pathways involved in its herbicidal action can be determined.

Deuterium (²H) Labeling: Replacing hydrogen atoms with deuterium at specific positions on the molecule can be used to investigate kinetic isotope effects. This can provide insights into the rate-determining steps of enzymatic reactions involved in the compound's mode of action or degradation. For example, deuteration of the C-H bonds involved in metabolic oxidation can slow down the reaction, helping to identify the sites of metabolic attack.

¹⁸O Labeling: Introducing ¹⁸O into the ether linkage or the carboxyl group could help in studying hydroxylation and other oxidative reactions that are often involved in the degradation of such compounds in plants and soil.

The synthesis of these labeled compounds would typically involve using a labeled precursor in the synthetic route. For instance, a ¹³C-labeled 3-chlorophenol could be used as a starting material to synthesize a ring-labeled 3-(3-chlorophenoxy)propionic acid. The analysis of the labeled products and their metabolites is often carried out using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Intercalation into Advanced Materials for Controlled Systems

The intercalation of active compounds into layered materials is an emerging field of research focused on developing controlled release systems. For herbicides like those in the chlorophenoxy family, this approach aims to reduce environmental leaching, minimize volatilization, and prolong the herbicidal effect. nih.govrsc.org Layered double hydroxides (LDHs) are a class of inorganic materials that have been extensively studied for this purpose due to their tunable structure and anion-exchange properties. researchgate.netupm.edu.mynih.govrsc.orgmdpi.comnih.gov

The general principle involves the insertion of the anionic form of the active ingredient, in this case, 3-(3-chlorophenoxy)propionate, into the interlayer space of the positively charged LDH sheets. This process is typically achieved through methods such as co-precipitation or ion exchange. The resulting hybrid material, often referred to as a nanocomposite, can then release the active ingredient in a controlled manner, which can be triggered by environmental factors like pH or the presence of other anions in the soil solution. nih.govupm.edu.my

Studies on related chlorophenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), have demonstrated the feasibility of this approach. These studies have shown that the release of the herbicide from the LDH matrix is significantly slower compared to the conventional salt forms, which can lead to a more sustained herbicidal action and reduced environmental contamination. nih.govrsc.orgupm.edu.my

The following table summarizes findings from studies on the intercalation of chlorophenoxy herbicides into layered materials.

| Herbicide | Layered Material | Key Findings |

| MCPA ((4-chloro-2-methylphenoxy)acetic acid) | Mg-Al, Mg-Fe, and Mg-Al-Fe LDHs | High and rapid adsorption of MCPA onto the LDHs. The resulting formulations displayed controlled release properties and reduced leaching in soil columns. nih.gov |

| MCPA | Zn-Al LDH | Successful intercalation with a loading of 45% (w/w). The release was dependent on the anions present in the aqueous solution, with the order being phosphate (B84403) > sulphate > nitrate. researchgate.netupm.edu.my |

| 2,4-D, MCPA, and Bromoxynil | Zn-Al hydrotalcites | The intercalated formulations showed reduced volatility and retarded leaching through the soil. rsc.org |

| 4-chlorophenoxyacetic acid (4CPA) | Zinc Layered Hydroxide (LHS) | The nanohybrid demonstrated controlled release, with the release rate depending on the anions in the media (phosphate > carbonate > chloride). aip.org |

These findings suggest that a similar strategy could be employed for Sodium 3-(3-chlorophenoxy)propionate to develop advanced formulations with improved environmental profiles and efficacy.

Molecular Interactions and Biochemical Mechanisms of Action in Vitro/acellular

Ligand-Target Binding Studies in Model Systems

While specific receptor binding assays for Sodium 3-(3-chlorophenoxy)propionate are not extensively detailed in publicly available literature, the broader class of chlorophenoxy compounds, to which it belongs, is known to mimic the action of auxins. nih.gov Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. This mimicry suggests that Sodium 3-(3-chlorophenoxy)propionate likely interacts with auxin-binding proteins (ABPs), which are the receptors for endogenous auxins. nih.gov These interactions are the initial step in a signal transduction cascade that leads to the observed physiological effects on plants. The binding affinity and specificity to different types of auxin receptors would determine the precise nature and extent of its biological activity.

A primary mechanism of action for many chlorophenoxy herbicides is the inhibition of key enzymes in plant metabolic pathways. researchgate.netcapes.gov.br Notably, these compounds are recognized as inhibitors of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids. researchgate.netcapes.gov.brscielo.brfrontiersin.org Fatty acids are essential components of cell membranes and are vital for the formation of new tissues. By blocking ACC, Sodium 3-(3-chlorophenoxy)propionate disrupts the production of these crucial lipids, ultimately leading to the cessation of growth and cell death in susceptible plant species. researchgate.netfrontiersin.org

The kinetics of this inhibition are a key area of study. Enzyme inhibition can be categorized into several types, including competitive, uncompetitive, and noncompetitive, each with distinct kinetic profiles. sci-hub.seresearchgate.net For the class of aryloxyphenoxypropanoate herbicides, which are structurally related to chlorophenoxy compounds, studies have shown they are competitive inhibitors with respect to the acetyl-CoA substrate of the ACC enzyme. scielo.br This competitive inhibition implies that the herbicide binds to the same active site on the enzyme as acetyl-CoA, directly competing with the natural substrate. scielo.br

Table 1: General Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the free enzyme at the active site. | No change | Increases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Noncompetitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. | Decreases | No change |

This table presents the theoretical effects of different types of reversible inhibitors on the maximal velocity (Vmax) and the Michaelis constant (Km) of an enzyme-catalyzed reaction.

Cellular and Subcellular Effects in Non-Human Model Systems

The enzymatic inhibition initiated by Sodium 3-(3-chlorophenoxy)propionate translates into significant disruptions of cellular pathways within plants. As a plant growth regulator, its effects are primarily mediated through the interference with hormone-regulated and biosynthetic pathways. cornell.eduahdb.org.uk

The disruption of fatty acid biosynthesis, due to the inhibition of acetyl-CoA carboxylase, has cascading effects on the formation of cell membranes and cuticles, which are essential for cell integrity and protection. researchgate.netfrontiersin.org This is particularly detrimental in the meristematic regions of plants, where rapid cell division and growth occur. researchgate.net

Furthermore, by mimicking auxins, Sodium 3-(3-chlorophenoxy)propionate can dysregulate normal growth processes. nih.gov Auxins control cell division, elongation, and differentiation. cornell.edunih.gov An exogenous supply of a synthetic auxin mimic can lead to uncontrolled and disorganized growth, ultimately resulting in plant death. This compound can also interfere with the biosynthesis of other plant hormones, such as gibberellins, which are also critical for cell elongation. cornell.eduahdb.org.uk

The efficacy of Sodium 3-(3-chlorophenoxy)propionate is also dependent on its ability to reach its target sites within the plant cell. Following absorption, the compound is translocated within the plant. nih.gov For herbicides that inhibit acetyl-CoA carboxylase, the primary target is the plastidial form of the enzyme, located within the chloroplasts. researchgate.netcapes.gov.br Therefore, the compound must be capable of crossing the cell wall, plasma membrane, and the chloroplast envelope to exert its inhibitory effect. While specific intracellular distribution studies for Sodium 3-(3-chlorophenoxy)propionate are not widely documented, the known localization of its target enzyme provides a clear indication of its necessary subcellular destination.

Computational Chemistry and Molecular Modeling

Computational approaches are increasingly valuable tools for understanding the molecular interactions of compounds like Sodium 3-(3-chlorophenoxy)propionate. Molecular modeling and docking studies can be employed to predict how the molecule binds to its target enzymes, such as acetyl-CoA carboxylase or auxin-binding proteins. These models can elucidate the specific amino acid residues involved in the binding interaction and help to explain the compound's selectivity and potency.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. For chlorophenoxy herbicides, these models can help to identify the key structural features that are essential for their inhibitory effects, guiding the design of new and more effective molecules.

Molecular Docking and Dynamics Simulations with Macromolecular Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 3-chlorophenoxypropionic acid, and a macromolecule (receptor), typically a protein or enzyme. While specific studies performing molecular docking or MD simulations on Sodium 3-(3-chlorophenoxy)propionate were not identified in the reviewed literature, the principles of these techniques can be described in the context of its potential biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in suggesting the binding mode and estimating the binding affinity, often expressed as a scoring function or binding energy. For a compound like 3-chlorophenoxypropionic acid, which belongs to the phenoxy herbicide family, a potential macromolecular target could be an enzyme involved in a critical metabolic pathway of a target organism. nih.gov The docking process would involve computationally placing the molecule into the active site of such an enzyme to determine the most stable binding pose, governed by interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following molecular docking, molecular dynamics simulations can provide a more dynamic and detailed view of the ligand-receptor complex over time. researchgate.net An MD simulation calculates the motion of atoms in the system, offering insights into the stability of the predicted binding pose, the conformational changes in both the ligand and the receptor upon binding, and a more accurate estimation of the binding free energy. researchgate.net For instance, an MD simulation could reveal how water molecules mediate the interaction at the binding site and provide a measure of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand, indicating the stability of the complex. researchgate.net

Although no specific macromolecular targets for Sodium 3-(3-chlorophenoxy)propionate have been detailed with docking and dynamics data in the available literature, these computational approaches remain critical hypothetical tools for its future investigation.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape map illustrates the relative energies of these different conformations, identifying low-energy, stable conformers and the energy barriers between them. nih.gov Such analyses are crucial for understanding a molecule's flexibility and the specific shapes it can adopt, which in turn dictates its ability to interact with biological receptors.

For Sodium 3-(3-chlorophenoxy)propionate, the key flexible bonds would be those in the propionate (B1217596) side chain. Rotations around these bonds would give rise to various conformers. A detailed study of the conformational preferences and energy landscapes of similar molecules, such as 3-indole propionic acid, has been conducted using high-resolution spectroscopy and computational methods. nih.gov These studies help to understand the intramolecular forces that determine the conformational properties of molecules with flexible side chains. nih.gov

An energy landscape for 3-chlorophenoxypropionic acid would be generated by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each point, often using quantum mechanical methods. The resulting map would reveal the most stable conformations, which are the ones most likely to be biologically active. While a specific energy landscape map for Sodium 3-(3-chlorophenoxy)propionate is not available in the public literature, the principles of such an analysis suggest that its interaction with macromolecular targets would be highly dependent on its conformational flexibility.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. physchemres.org These methods, such as Density Functional Theory (DFT), provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. researchgate.net Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov

While detailed experimental or computational studies on the electronic properties of Sodium 3-(3-chlorophenoxy)propionate are not extensively documented, predicted data for the acid form, 3-(3-chlorophenoxy)propanoic acid, are available from computational models. These predicted values offer a glimpse into its electronic characteristics.

Below is a table of predicted electronic and physicochemical properties for 3-(3-chlorophenoxy)propanoic acid.

| Property | Predicted Value | Reference |

| Molecular Formula | C9H9ClO3 | uni.lu |

| Molecular Weight | 200.62 g/mol | nih.gov |

| Monoisotopic Mass | 200.02402 Da | uni.lu |

| XlogP (predicted) | 2.5 | uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 140.0 Ų | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 137.5 Ų | uni.lu |

These quantum chemical descriptors are fundamental for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or electronic features with its biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The biological activity of phenoxypropionate compounds is intrinsically linked to their molecular structure. The precise arrangement of atoms and functional groups dictates how these molecules interact with their biological targets, primarily the acetyl-CoA carboxylase (ACCase) enzyme in plants. scielo.br

Elucidation of Key Structural Features for Biological Activity (In Vitro/Acellular)

The nature and position of substituents on the phenoxy ring of compounds like Sodium 3-(3-chlorophenoxy)propionate are critical determinants of their biological efficacy. The introduction of a chlorine atom, as in the case of the subject compound, significantly influences the electronic and steric properties of the molecule, which in turn affects its binding to the target enzyme. eurochlor.orgnih.gov

Generally, the presence of electron-withdrawing groups on the aromatic ring can enhance herbicidal activity. researchgate.net This is attributed to the alteration of the molecule's electronic distribution, which can lead to more favorable interactions with the amino acid residues in the active site of the ACCase enzyme. The chlorine atom at the meta-position (position 3) of the phenoxy ring in Sodium 3-(3-chlorophenoxy)propionate is expected to exert a moderate electron-withdrawing effect, potentially contributing to its binding affinity. The impact of chlorine substitution on the interaction of amide herbicides with alkaline phosphatase has shown that the presence and position of chlorine can enhance binding through increased hydrophobicity and specific interactions. nih.gov

To illustrate the effect of different substituents on the phenoxy ring on the inhibitory activity against a target enzyme, a hypothetical data set is presented below. This data is for illustrative purposes as specific experimental data for Sodium 3-(3-chlorophenoxy)propionate is not publicly available.

| Substituent at meta-position (R) | Enzyme Inhibition (IC50, µM) | Relative Activity |

|---|---|---|

| H | 50 | 1.0 |

| CH3 (electron-donating) | 75 | 0.67 |

| Cl (electron-withdrawing) | 25 | 2.0 |

| NO2 (strongly electron-withdrawing) | 10 | 5.0 |

A pivotal aspect of the SAR for phenoxypropionate compounds is stereochemistry. The propionate (B1217596) side chain contains a chiral center, leading to the existence of two enantiomers (R and S). It is well-established that for phenoxypropionate herbicides, the biological activity resides almost exclusively in the (R)-enantiomer. researchgate.net This stereoselectivity arises from the specific three-dimensional arrangement of the active site of the ACCase enzyme, which preferentially accommodates the (R)-isomer.

The differential activity of enantiomers underscores the importance of the spatial orientation of the carboxyl group and the methyl group on the propionate side chain for effective binding. The inactive (S)-enantiomer does not fit correctly into the binding pocket, thus failing to inhibit the enzyme.

The following table provides a hypothetical comparison of the biological activity of the two enantiomers of 3-(3-chlorophenoxy)propionic acid.

| Isomer | ACCase Inhibition (IC50, µM) | Herbicidal Efficacy |

|---|---|---|

| (R)-3-(3-chlorophenoxy)propionic acid | 20 | High |

| (S)-3-(3-chlorophenoxy)propionic acid | > 1000 | Low to None |

| Racemic Mixture | 40 | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mst.dk These models can then be used to predict the activity of new, unsynthesized compounds.

For phenoxypropionate herbicides, QSAR models are typically developed to predict their inhibitory activity against the ACCase enzyme. Methods like Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR are employed to build these models. koreascience.krscispace.comijpsonline.com CoMFA, for instance, correlates the biological activity of compounds with their 3D steric and electrostatic fields. ijpsonline.com A successful QSAR model can guide the synthesis of more potent analogs by identifying the key structural features that contribute positively or negatively to the activity. For a series of phenoxyacetic acid derivatives, QSAR models have been developed that correlate their antisickling activity with hydrophobic, electronic, and molar refraction parameters. nih.gov

The development of a robust QSAR model hinges on the appropriate selection and validation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Common descriptors used in QSAR studies of herbicides include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and atomic charges. scispace.com

Hydrophobicity parameters: LogP (the logarithm of the octanol-water partition coefficient) is a common measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.

The predictive power of a QSAR model must be rigorously validated using statistical methods such as cross-validation and by testing its ability to predict the activity of a set of compounds not used in the model's development.

Structure-Property Relationships Relevant to Research Methodologies

The physicochemical properties of a compound, which are determined by its structure, have a significant impact on the methodologies used for its analysis and research. For Sodium 3-(3-chlorophenoxy)propionate, properties such as water solubility, pKa, and lipophilicity are crucial.

The presence of the sodium salt form suggests a higher water solubility compared to the free acid. The pKa of the carboxylic acid group will influence its ionization state at different pH values, which is a critical factor in chromatographic separation methods like High-Performance Liquid Chromatography (HPLC). nih.gov For instance, the analysis of chlorophenoxy acid herbicides in water often requires derivatization to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov The lipophilicity of the molecule, influenced by the chlorine substituent, will affect its retention time in reverse-phase HPLC and its extraction efficiency from various matrices. Chromatographic methods are often used to determine the lipophilicity of compounds. mdpi.com

The following table illustrates how different structural features can influence physicochemical properties and, consequently, the choice of analytical methodology.

| Compound | Key Structural Feature | Relevant Physicochemical Property | Implication for Research Methodology |

|---|---|---|---|

| 3-(3-chlorophenoxy)propionic acid | Carboxylic acid group | Acidic (pKa ~3-4) | pH control of mobile phase in HPLC is critical for consistent retention. |

| Sodium 3-(3-chlorophenoxy)propionate | Sodium salt | High water solubility | Suitable for direct analysis in aqueous solutions by LC-MS. |

| Methyl 3-(3-chlorophenoxy)propionate | Ester group | Increased volatility and lipophilicity | Amenable to GC analysis without derivatization. |

Correlations with Chromatographic Retention Behavior

The chromatographic retention of Sodium 3-(3-chlorophenoxy)propionate, like other phenoxy acid derivatives, is significantly influenced by its molecular structure and the conditions of the chromatographic system. Studies on analogous compounds provide a framework for understanding its behavior.

The retention of phenoxy acid herbicides in reversed-phase high-performance liquid chromatography (RP-HPLC) is dependent on both the mobile phase composition and the pH. semanticscholar.org The lipophilicity of the molecule, governed by the chlorophenoxy group, and the polarity of the propionate moiety are key determinants. In RP-HPLC, a more non-polar stationary phase is used with a polar mobile phase. Consequently, more hydrophobic compounds are retained longer on the column.

The acidity of the mobile phase plays a crucial role. At lower pH values, the carboxylic acid group of the corresponding acid, 3-(3-chlorophenoxy)propionic acid, will be protonated, rendering the molecule less polar and increasing its retention time in RP-HPLC. Conversely, at higher pH values, the carboxyl group will be deprotonated to the carboxylate anion, increasing the molecule's polarity and leading to shorter retention times. As Sodium 3-(3-chlorophenoxy)propionate is the sodium salt, it is already in its ionic form, which would suggest a lower retention time in RP-HPLC compared to its acidic counterpart under neutral or acidic conditions.

Research on related compounds illustrates these principles. For instance, the analysis of 3-chloropropionic acid by HPLC has been documented with specific retention times under defined conditions. researchgate.net Similarly, HPLC methods for the isomeric 2-(3-chlorophenoxy)propionic acid have been detailed, specifying mobile phase compositions and flow rates. registech.comums.edu.my One study on 2-(3-chlorophenoxy)propionic acid utilized a mobile phase of Hexane/IPA (99/1) with a flow rate of 1.5 mL/min, resulting in a retention factor (k'1) of 6.09. registech.com Another investigation on 3-chloropropionic acid reported a retention time of 1.7 minutes. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on chlorophenols have shown that the n-octanol/water partition coefficient (log K(ow)), a measure of lipophilicity, is a dominant factor in determining their biological and physicochemical properties. nih.gov This further underscores the importance of the chlorophenoxy group in the chromatographic retention of Sodium 3-(3-chlorophenoxy)propionate.

Table 1: HPLC Conditions for Related Propionic Acid Derivatives

| Compound | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time/Factor | Reference |

|---|---|---|---|---|---|---|

| 2-(3-Chlorophenoxy)propionic Acid | (R,R) Whelk-O 1, 10 µm | Hexane/IPA (99/1) | 1.5 | UV 254 nm | k'1: 6.09 | registech.com |

| 3-Chloropropionic Acid | Not Specified | Not Specified | Not Specified | Not Specified | 1.7 min | researchgate.net |

Theoretical Solvation and Crystal Packing Studies

Theoretical studies offer a molecular-level understanding of the solvation process and the forces governing crystal packing. For Sodium 3-(3-chlorophenoxy)propionate, these studies would involve computational modeling of the interactions between the 3-(3-chlorophenoxy)propionate anion, the sodium cation, and solvent molecules, as well as their arrangement in a solid-state lattice.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), provide a framework for understanding how the three-dimensional steric and electrostatic fields of a molecule influence its interactions. drugdesign.orgslideshare.net For Sodium 3-(3-chlorophenoxy)propionate, the electrostatic potential surface would show a high negative charge density around the carboxylate group, which is the primary site for interaction with the sodium cation and polar solvent molecules like water. The chlorophenoxy ring contributes to the molecule's steric bulk and provides a hydrophobic region that will interact differently with its environment compared to the ionic end.

The solvation of the sodium ion itself is a critical component. Theoretical studies on Na+ solvation in various solvents indicate that the coordination number and the geometry of the solvation shell depend on the nature of the solvent molecules. nih.gov In an aqueous solution of Sodium 3-(3-chlorophenoxy)propionate, the Na+ ions would be surrounded by water molecules, forming a hydration shell. The 3-(3-chlorophenoxy)propionate anion would also be hydrated, particularly at the carboxylate group.

Table 2: Predicted Molecular Properties of 3-(3-chlorophenoxy)propanoic acid

| Property | Adduct | Predicted Value | Reference |

|---|---|---|---|

| Collision Cross Section (CCS) | [M+Na]+ | 146.2 Ų | uni.lu |

| XlogP (predicted) | N/A | 2.5 | uni.lu |

Analytical and Detection Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenoxy acid compounds like Sodium 3-(3-chlorophenoxy)propionate. It allows for the effective separation of the analyte from complex sample matrices, which is a critical prerequisite for accurate quantification and identification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of chlorophenoxy acids, including the propionate (B1217596) form. researchgate.netiosrjournals.org Its applicability to non-volatile and thermally labile compounds makes it a suitable alternative to gas chromatography, often circumventing the need for chemical derivatization. iosrjournals.org Method development for Sodium 3-(3-chlorophenoxy)propionate typically focuses on reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A new simple normal phase HPLC (NP-HPLC) method was developed to separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from ibuprofen (B1674241) sodium. researchgate.net For the enantiomeric resolution of the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), direct separation has been demonstrated on a chiral HPLC column. nih.gov For general analysis of chlorophenoxypropionic acids, C18 columns are commonly employed. researchgate.net The mobile phase often consists of an aqueous component, such as water with an acid modifier like phosphoric acid or formic acid for MS compatibility, and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is frequently achieved using a UV detector, with the wavelength set to maximize the absorbance of the aromatic ring, typically around 210 nm or 254 nm. registech.comresearchgate.net

Below is a table summarizing typical HPLC conditions for the analysis of related chlorophenoxypropionic acids.

| Parameter | Condition | Source |

| Column | (R,R) Whelk-O 1, 10 µm, 25 cm x 4.6 mm | registech.com |

| Mobile Phase | (99/1) Hexane/IPA | registech.com |

| Flow Rate | 1.5 mL/min | registech.com |

| Detection | UV at 254 nm | registech.com |

| Run Time | 17 min | registech.com |

| Column | Phenomenex ODS-2 (250 mm × 4.60 mm, 5 µm) | researchgate.net |

| Mobile Phase | 60% Methanol | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | UV at 210 nm | researchgate.net |

| Run Time | 15 min | researchgate.net |

Validation of HPLC methods is crucial and typically involves assessing parameters such as linearity, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and reproducible. iosrjournals.org

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Compound Analysis and Metabolite Identification

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the trace analysis of chlorophenoxy acid herbicides. nih.govresearchgate.net Due to the low volatility of the acidic form, a derivatization step is typically required to convert the analyte into a more volatile ester. nih.govnih.gov This is often achieved through a condensation reaction with an aromatic amine or by using reagents like tetraalkylammonium salts. nih.govnih.gov This derivatization enhances the chromatographic properties of the compound, allowing for better separation and detection.

The analysis is performed on a capillary column, and the temperature program is optimized to ensure the separation of the target analyte from other components in the sample. researchgate.net For detection, a mass spectrometer is highly effective, providing both quantification and structural information based on the mass-to-charge ratio of the compound and its fragments. nih.govresearchgate.net GC-MS/MS methods can be developed for even greater specificity and sensitivity in complex matrices. researchgate.net The use of selected ion monitoring (SIM) mode enhances sensitivity, allowing for the detection of residues at very low concentrations. researchgate.netnih.gov

Key parameters for a GC-MS method include the type of derivatization, GC column, temperature programming, and MS settings. For instance, a method for chlorophenoxy acid herbicides in water involved extraction, on-line derivatization in the GC injection port, and subsequent identification by ion-trap GC-MS. nih.gov This approach allows for quantitation at levels as low as 0.1 to 0.2 µg/L in 500-mL water samples. nih.gov

| Parameter | Condition | Source |

| Sample Preparation | Extraction with a graphitized carbon black cartridge | nih.gov |

| Derivatization | On-line in-port derivatization with tetraalkylammonium salts | nih.gov |

| GC Column | Capillary Column | alsenvironmental.co.uk |

| Detector | Ion-Trap Mass Spectrometer | nih.gov |

| Quantification Limit | 0.1 to 0.2 µg/L | nih.gov |

| Recovery | 70 to 99% | nih.gov |

Capillary Electrophoresis for Enantiomeric Separation

Sodium 3-(3-chlorophenoxy)propionate possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). Capillary Electrophoresis (CE) has proven to be a highly effective technique for the separation of such enantiomers. ums.edu.mychromatographytoday.com Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, thus enabling their separation.

For chlorophenoxypropionic acids, cyclodextrins (CDs) are commonly used as chiral selectors. ums.edu.my A study on the enantiomeric separation of 2-(3-chlorophenoxy)propionic acid utilized β-cyclodextrin (β-CD) in the running buffer. ums.edu.my The separation can be optimized by adjusting several parameters, including the concentration of the chiral selector, the pH and concentration of the buffer, the applied voltage, and the temperature. ums.edu.mychromatographytoday.com For example, a partial chiral separation of 2-(3-chlorophenoxy)propionic acid was achieved using a 50mM sodium dihydrogen phosphate (B84403) buffer at pH 8.36 containing 10mM β-CD, with detection at 230 nm. ums.edu.my Other chiral selectors used in CE for separating acidic compounds include macrocyclic antibiotics like teicoplanin and vancomycin. nih.govmst.edumdpi.com

| Parameter | Condition | Source |

| Technique | Capillary Zone Electrophoresis (CZE) | ums.edu.my |

| Chiral Selector | 10mM β-cyclodextrin (β-CD) | ums.edu.my |

| Background Electrolyte | 50mM Sodium Dihydrogen Phosphate | ums.edu.my |

| pH | 8.36 | ums.edu.my |

| Temperature | 30°C | ums.edu.my |

| Applied Voltage | 10, 15, 20 kV | ums.edu.my |

| Detection Wavelength | 230 nm | ums.edu.my |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for confirming the identity and elucidating the structure of Sodium 3-(3-chlorophenoxy)propionate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For Sodium 3-(3-chlorophenoxy)propionate, ¹H NMR and ¹³C NMR spectra provide critical information about the arrangement of atoms.

In the ¹H NMR spectrum of the related 2-(m-chlorophenoxy)propionic acid, distinct signals are observed for the aromatic protons, the methine proton adjacent to the oxygen, and the methyl protons. chemicalbook.com For the 3-(3-chlorophenoxy)propionate structure, one would expect to see signals corresponding to the protons on the aromatic ring, with splitting patterns determined by their positions relative to the chlorine atom and the propoxy side chain. Additionally, two methylene (B1212753) groups (-CH₂-CH₂-) would appear as triplets, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift. chemicalbook.com The use of deuterated standards, such as Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, is common in NMR for providing a chemical shift reference. sigmaaldrich.com

The table below shows the assigned proton chemical shifts for the closely related 2-(m-chlorophenoxy)propionic acid, which can serve as a reference for interpreting the spectrum of the 3-isomer.

| Assignment | Chemical Shift (ppm) | Source |

| Aromatic H | 7.200 | chemicalbook.com |

| Aromatic H | 6.980 | chemicalbook.com |

| Aromatic H | 6.904 | chemicalbook.com |

| Aromatic H | 6.773 | chemicalbook.com |

| -CH- | 4.776 | chemicalbook.com |

| -CH₃ | 1.662 | chemicalbook.com |

| -COOH | ~10.9 | chemicalbook.com |

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring. chemicalbook.com

Mass Spectrometry (MS) for Trace Analysis and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and for structural analysis through the study of fragmentation patterns. rsc.org When coupled with a chromatographic separation technique like GC or HPLC, it provides a powerful tool for trace analysis. nih.gov

In the electron ionization (EI) mass spectrum of 2-(m-chlorophenoxy)propionic acid, the molecular ion [M]⁺ is observed at m/z 200, with a characteristic isotopic pattern at m/z 202 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. chemicalbook.com This isotopic signature is a key identifier for chlorine-containing compounds. nih.gov

The fragmentation pathway provides further structural confirmation. Common fragmentation reactions for chlorophenoxy compounds involve the loss of small neutral molecules or radicals. miamioh.edu For 3-(3-chlorophenoxy)propionate, fragmentation could involve cleavage of the ether bond, loss of the carboxyl group, or fragmentation of the propionate side chain. Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netnih.gov For instance, the mass spectrum of 2-(m-chlorophenoxy)propionic acid shows significant fragment ions at m/z 155, 128, and 111, corresponding to key structural components. chemicalbook.com

The table below lists the major ions observed in the mass spectrum of 2-(m-chlorophenoxy)propionic acid.

| m/z | Relative Intensity (%) | Putative Fragment | Source |

| 202 | 17.9 | [M+2]⁺ | chemicalbook.com |

| 200 | 54.4 | [M]⁺ | chemicalbook.com |

| 157 | 32.2 | [M - COOH]⁺ (with ³⁷Cl) | chemicalbook.com |

| 155 | 100.0 | [M - COOH]⁺ (with ³⁵Cl) | chemicalbook.com |

| 130 | 27.3 | [ClC₆H₄O+2H]⁺ (with ³⁷Cl) | chemicalbook.com |

| 128 | 84.9 | [ClC₆H₄O]⁺ (with ³⁵Cl) | chemicalbook.com |

| 113 | 7.8 | [C₆H₄Cl]⁺ (with ³⁷Cl) | chemicalbook.com |

| 111 | 23.4 | [C₆H₄Cl]⁺ (with ³⁵Cl) | chemicalbook.com |

| 91 | 18.2 | [C₇H₇]⁺ | chemicalbook.com |

| 75 | 22.1 | [C₆H₃]⁺ | chemicalbook.com |

| 65 | 12.8 | [C₅H₅]⁺ | chemicalbook.com |

| 63 | 11.8 | [C₅H₃]⁺ | chemicalbook.com |

This detailed analytical information is crucial for researchers studying the properties, behavior, and fate of Sodium 3-(3-chlorophenoxy)propionate in various scientific applications.

Advanced Analytical Techniques

For more sensitive and selective analysis, especially in complex matrices, advanced analytical techniques are employed.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of compounds like Sodium 3-(3-chlorophenoxy)propionate. In this technique, the sample is first separated by liquid chromatography, and then the analyte is detected by tandem mass spectrometry.

For the analysis of chlorophenoxy herbicides, electrospray ionization (ESI) in the negative ion mode is commonly used, as the acidic proton is readily lost to form the [M-H]⁻ ion. lcms.cz For Sodium 3-(3-chlorophenoxy)propionate, the deprotonated molecule of the corresponding free acid, which has a molecular weight of 200.62 g/mol , would be the precursor ion for MS/MS analysis. A reported precursor m/z for 2-(3-chlorophenoxy)propionic acid is 198.8 [M-H]⁻. nih.gov

Table 2: Typical LC-MS/MS Parameters for Chlorophenoxy Herbicide Analysis

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Precursor Ion | [M-H]⁻ |

| Mobile Phase Additive | Formic acid or ammonium (B1175870) formate (B1220265) to promote ionization |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination for the separation and structural elucidation of unknown compounds in mixtures without the need for extensive purification. lcms.cz This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. There are different modes of operation, including on-flow, stopped-flow, and loop-storage, which offer a trade-off between sensitivity and analysis time. While there are no specific reports on the LC-NMR analysis of Sodium 3-(3-chlorophenoxy)propionate, the technique could be invaluable for identifying isomers or degradation products in research samples, providing unambiguous structural information.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of electroactive compounds. The chlorophenoxy moiety in Sodium 3-(3-chlorophenoxy)propionate can be electrochemically active. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its redox behavior.

Research on related compounds, such as other chlorophenols and chlorophenoxy herbicides, has demonstrated the feasibility of electrochemical detection. rsc.org These methods often involve the use of chemically modified electrodes to enhance sensitivity and selectivity. For instance, electrodes modified with nanomaterials or molecularly imprinted polymers (MIPs) have been developed for the detection of chlorophenols. mdpi.com A study on the simultaneous determination of 2,4-dichlorophenol (B122985) and 3-chlorophenol (B135607) using a modified carbon cloth electrode showcases the potential for resolving and quantifying structurally similar compounds. rsc.org

For Sodium 3-(3-chlorophenoxy)propionate, an electrochemical sensor could be developed by optimizing the electrode material and the voltammetric parameters. The oxidation or reduction peak potential would be characteristic of the compound, and the peak current would be proportional to its concentration, allowing for quantitative analysis.

Applications in Fundamental Biological and Chemical Research As a Tool/probe

Utilization as a Molecular Probe for Investigating Biological Processes

As a molecular probe, Sodium 3-(3-chlorophenoxy)propionate offers a means to investigate and understand the intricacies of cellular signaling and enzymatic functions.

While direct studies specifically employing Sodium 3-(3-chlorophenoxy)propionate as a molecular probe for auxin receptor signaling are not extensively documented in publicly available research, the broader class of chlorophenoxy compounds is well-established for its ability to mimic the action of auxins, a class of plant hormones that regulate many aspects of plant growth and development. nih.gov Auxins exert their effects by binding to specific receptor proteins, such as the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. nih.gov This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. nih.gov

The application of Sodium 3-(3-chlorophenoxy)propionate to modulate and study enzyme activity in biochemical assays is an area that warrants further investigation. While specific data on its direct interaction with a wide range of enzymes is limited, related phenoxyalkanoic acid compounds have been shown to interact with certain enzymes. For instance, some chlorophenoxy compounds have been investigated for their effects on various enzymatic processes. The ability of such compounds to inhibit or otherwise alter enzyme function makes them potential tools for studying enzyme kinetics, active site mapping, and the physiological role of specific enzymes. However, detailed studies elucidating the specific enzymatic targets of Sodium 3-(3-chlorophenoxy)propionate and the mechanisms of modulation are not prominently found in current scientific literature.

Roles in Plant Physiology Studies (Mechanistic Focus)

The most well-documented application of 3-(3-chlorophenoxy)propionic acid (the acid form of the sodium salt) is in the field of plant physiology, where its auxin-like properties are exploited to understand and manipulate plant growth.

3-(3-chlorophenoxy)propionic acid (3-CPA) is recognized as a synthetic auxin that mimics the effects of endogenous auxins. nih.gov This mimicry is the basis for its use as a plant growth regulator. In agricultural applications, it has been used to influence fruit size and maturity. For example, studies on peach trees have explored the effects of 3-CPA on fruit development. nih.gov

The mechanism of action involves the compound being absorbed by the plant tissues and initiating a hormonal response similar to that of natural auxins. nih.gov This can lead to a variety of physiological effects, including the promotion of cell division and elongation. The study of these responses provides valuable insights into the complex hormonal regulation of plant development. By applying synthetic auxins like 3-CPA, researchers can investigate the specific roles of auxin signaling in processes such as fruit set, growth, and ripening.

| Observed Effect | Plant/System Studied | Reference |

|---|---|---|

| Mimics the action of auxins | General plant systems | nih.gov |

| Influences fruit size and maturity | Peach | nih.gov |

| Acts as a plant growth regulator | General agricultural applications | researchgate.net |

Auxins are known to cause rapid changes in gene expression, and synthetic auxins are valuable tools for studying these transcriptional responses. The application of auxins, including synthetic ones, to plants leads to the upregulation or downregulation of a host of genes involved in growth, development, and stress responses. In the model plant Arabidopsis thaliana, auxin signaling is known to affect the expression of genes related to ethylene (B1197577) and abscisic acid signaling pathways, as well as genes involved in cell wall modification. plos.org

While specific transcriptome analyses detailing the effects of Sodium 3-(3-chlorophenoxy)propionate in model plants like Arabidopsis are not widely available, the known auxin-like activity of chlorophenoxy compounds suggests that it would modulate the expression of auxin-responsive genes. nih.gov Studies on other synthetic auxins have shown that they can induce unique gene expression profiles compared to the natural auxin IAA, which can account for their specific physiological effects. researchgate.net Investigating the specific gene expression changes induced by Sodium 3-(3-chlorophenoxy)propionate could provide a more detailed understanding of its mode of action and its specific effects on plant physiology.

Use in Development of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) of chemical libraries is a powerful method for discovering new bioactive molecules, including potential new herbicides, plant growth regulators, and pharmaceuticals. nih.govlifechemicals.comotavachemicals.com These libraries often contain a diverse range of chemical scaffolds to maximize the chances of finding a "hit" for a particular biological target.

Future Directions and Emerging Research Avenues

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The future of understanding how Sodium 3-(3-chlorophenoxy)propionate interacts with biological systems lies in the large-scale data approach of "omics" technologies. These methods, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of molecular changes within an organism. pacb.com By integrating these platforms, researchers can move beyond single-endpoint analyses to build a comprehensive picture of the compound's mechanism of action. researchgate.net

Omics data is crucial for developing Adverse Outcome Pathways (AOPs), a framework that organizes knowledge about the progression of toxicity from the initial molecular interaction to adverse effects at the organism or population level. researchgate.netresearchgate.net For a compound like Sodium 3-(3-chlorophenoxy)propionate, omics can help identify the Molecular Initiating Event (MIE) and subsequent Key Events (KEs) across different levels of biological organization. nih.govnih.gov This provides robust, mechanism-based evidence for risk assessment and can help in extrapolating findings across different species. nih.gov

Metabolomics, the study of small molecule profiles, has shown particular promise. In a case study involving phenoxy herbicides, metabolomics data from short-term studies helped to successfully predict longer-term toxicity profiles, demonstrating its power as a tool for read-across and reducing the need for extensive testing. nih.govresearchgate.netbfr-akademie.denih.gov Applying this to Sodium 3-(3-chlorophenoxy)propionate could elucidate its metabolic fate and identify biomarkers of exposure or effect. nih.gov

Modern high-throughput molecular and analytical tools are creating new opportunities to gain a mechanistic understanding of the unique traits of weeds and their interaction with herbicides. pacb.comresearchgate.net While a single omics platform can provide valuable insights, integrating multiple omics datasets is necessary to fully understand the complex, overlapping biological interactions and gene-level regulations. pacb.comresearchgate.net

Table 1: Applications of Omics Technologies in Mechanistic Research

| Omics Technology | Primary Focus | Potential Application for Sodium 3-(3-chlorophenoxy)propionate |

|---|---|---|

| Genomics | Study of the complete set of DNA. | Identifying genetic markers for susceptibility or resistance in target and non-target organisms. |

| Transcriptomics | Analysis of the complete set of RNA transcripts. | Revealing changes in gene expression in response to exposure, highlighting affected biological pathways. |

| Proteomics | Large-scale study of proteins. | Identifying protein targets and understanding post-translational modifications induced by the compound. |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. | Mapping metabolic disruption, identifying biomarkers, and supporting read-across to similar compounds. nih.gov |

Advanced Material Science Applications of Derivatives for Functional Systems

Beyond its direct use, derivatives of 3-(3-chlorophenoxy)propionic acid are being explored in material science for creating functional systems, particularly for controlled-release platforms. The development of polymeric systems that can predictably release active agents over time is a significant area of research. nih.gov Such systems can improve the efficiency and targeting of various compounds.

The core idea is to graft the herbicide molecule onto a polymer backbone. For instance, research on the related phenoxy herbicide 2,4-D has demonstrated that it can be attached to hydrophilic copolymers. researchgate.net The release of the herbicide from this polymer matrix is then influenced by environmental factors like pH. researchgate.net This approach allows for the creation of "smart" materials that release their payload under specific conditions, which is highly desirable in agricultural applications.

The polymers used in these systems must be biocompatible and non-toxic, and they are often designed to be bioerodible, breaking down into harmless products after their function is complete. nih.govmdpi.com Polysaccharides such as chitosan, alginate, and cellulose (B213188) are promising natural polymers for these controlled-release systems because of their biodegradability and biocompatibility. mdpi.com Research in this area focuses on creating nano- or micro-scale carriers that protect the active molecule from environmental degradation and allow for precise application. mdpi.com The development of these advanced polymer-based systems offers a pathway to more sustainable and effective use of compounds like Sodium 3-(3-chlorophenoxy)propionate.

Innovations in Green Chemistry for Sustainable Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the entire lifecycle of chemical compounds, from their synthesis to their eventual degradation. For Sodium 3-(3-chlorophenoxy)propionate, this involves developing more environmentally friendly production methods and more effective ways to break it down after its use.

Sustainable synthesis aims to reduce waste and energy consumption. This can involve using biocatalysts, such as enzymes, which can perform reactions with high selectivity under mild conditions. mdpi.com Another approach is the use of alternative, greener solvents or reaction conditions to minimize environmental impact.

On the other end of the lifecycle, research is focused on the efficient degradation of phenoxy herbicides in the environment. Microbial degradation is a key process, carried out by various bacteria that can use these compounds as a source of carbon. nih.govoup.comcollectionscanada.gc.ca Advanced Oxidation Processes (AOPs) are also being actively investigated. nih.gov Methods like the electro-Fenton process, which generates highly reactive hydroxyl radicals, have been shown to completely mineralize chlorophenoxy herbicides in water. nih.govacs.orgsemanticscholar.org Combining chemical oxidation as a pre-treatment to break down the recalcitrant molecule, followed by biological treatment, has proven to be a highly effective strategy for achieving near-complete removal of these compounds from water. nih.govresearchgate.net

Theoretical Prediction of Novel Biological Activities and Interactions

Computational and theoretical methods are revolutionizing the discovery and design of bioactive molecules. mdpi.com These in silico approaches, particularly machine learning and artificial intelligence, can predict the biological activity of compounds like Sodium 3-(3-chlorophenoxy)propionate, accelerating research and reducing costs. optibrium.comnih.gov

Predictive models are built using large datasets of compounds with known activities. oup.com By analyzing the chemical structures and properties of these compounds, machine learning algorithms can identify patterns that correlate with specific biological effects. acs.orgnih.gov For example, the cropCSM platform uses graph-based signatures to predict herbicidal activity and potential toxicity with high accuracy. oup.comnih.govbiorxiv.org Such tools could be used to screen virtual libraries of derivatives of Sodium 3-(3-chlorophenoxy)propionate to identify molecules with potentially novel or enhanced activities. researchgate.net